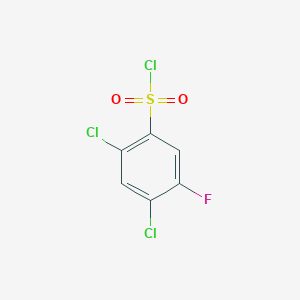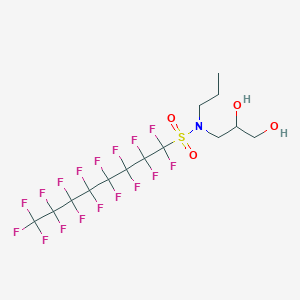
2,4-Dichloro-5-fluorobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-fluorobenzenesulfonyl chloride (DCFBSC) is an organosulfur compound widely used in the synthesis of organic compounds. It is a white, crystalline solid that is soluble in most organic solvents. DCFBSC is a versatile reagent with a number of applications in organic synthesis, such as the synthesis of amides, esters, and other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Aplicaciones Científicas De Investigación
Activating Hydroxyl Groups for Biological Attachment
A study by Chang et al. (1992) discusses the use of fluorobenzenesulfonyl chloride derivatives as activating agents for the covalent attachment of biologicals to solid supports, such as functionalized polystyrene microspheres and Sepharose beads. This methodology is pivotal for bioselective separation applications, including the separation of human lymphocyte subsets and tumor cells from bone marrow, showcasing its therapeutic potential Chang et al., Bioconjugate chemistry, 1992.
Novel Synthetic Routes in Organic Chemistry
Du et al. (2005) reported an alternative synthesis for chloro-fluoro-nitrobenzenesulfonyl chloride, a compound used as a key intermediate in the preparation of pesticides. Their work presents a more cost-effective route, potentially impacting the production of agricultural chemicals Du et al., Organic Preparations and Procedures International, 2005.
Photochemical and Advanced Oxidation Processes
Tang and Dolbier (2015) explored the use of fluoroalkylsulfonyl chlorides in photochemical conditions, leading to the synthesis of α-chloro-β-fluoroalkylcarbonyl products. This process has implications for the functionalization of organic compounds, demonstrating the role of these reagents in facilitating novel chemical transformations Tang and Dolbier, Angewandte Chemie, 2015.
Environmental Chemistry and AOPs
Yuan et al. (2011) investigated the effects of chloride ion on the degradation of azo dyes in advanced oxidation processes (AOPs), providing insights into the environmental fate of chlorinated organic compounds. This research has environmental implications, particularly in the treatment of wastewater containing azo dyes Yuan et al., Journal of hazardous materials, 2011.
Applications in Fluorine Chemistry
Research on the dehydrogenation of saturated CC and BN bonds at metal centers by Tang et al. (2010) showcases the utility of N-heterocyclic carbene stabilized metal complexes in organic synthesis and material science. Their work highlights the versatility of fluorobenzene derivatives in facilitating complex chemical transformations Tang et al., Journal of the American Chemical Society, 2010.
Mecanismo De Acción
Target of Action
The primary targets of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride are the protein side chains of tyrosine, lysine, and histidine, as well as the alpha-NH2 group . These targets play a crucial role in the structure and function of proteins, which are essential for many biological processes.
Mode of Action
2,4-Dichloro-5-fluorobenzenesulfonyl chloride interacts with its targets through a process known as electrophilic aromatic substitution . This involves the attack of an electrophile at carbon to form a cationic intermediate. The aromatic ring is then regenerated from this cationic intermediate by the loss of a proton from the sp3-hybridized carbon .
Biochemical Pathways
The interaction of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride with its targets affects various biochemical pathways. For instance, it can lead to the modification of protein side chains, which can alter the structure and function of the proteins . This can have downstream effects on various biological processes, including signal transduction, enzyme activity, and protein-protein interactions.
Result of Action
The action of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride results in the modification of protein side chains and the alpha-NH2 group . This can lead to changes in the molecular and cellular functions of these proteins, potentially affecting various biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . Additionally, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals.
Propiedades
IUPAC Name |
2,4-dichloro-5-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(2-5(3)10)13(9,11)12/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMMZABUTDMFDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3FO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378838 |
Source


|
| Record name | 2,4-dichloro-5-fluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-fluorobenzenesulfonyl chloride | |
CAS RN |
874773-65-6 |
Source


|
| Record name | 2,4-dichloro-5-fluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B1350515.png)


![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)
![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)




![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1350546.png)
